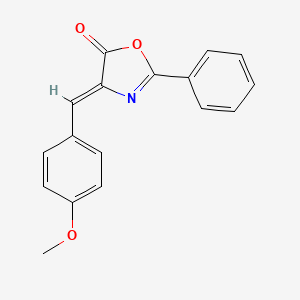

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One

概要

説明

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxybenzylidene group attached to an oxazolinone ring. Its molecular formula is C17H13NO3, and it is often used as a building block in organic synthesis and as a reagent in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyl-2-oxazolin-5-one. This reaction is usually carried out in the presence of a base such as sodium acetate and an acid catalyst like acetic anhydride. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, optimization of reaction conditions, and large-scale synthesis using continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and the use of natural catalysts, is also gaining popularity in the industrial production of this compound .

化学反応の分析

Cyclocondensation Reactions

The oxazolone ring readily participates in cyclocondensation with amines, hydrazines, and thioureas. Key examples include:

With phenylthiourea derivatives

Reaction of 4-(4-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one (1.0 eq) with phenylthiourea (1.0 eq) in acetic anhydride (20 mL) at 100°C for 4 hours yields thioureido-phenyl derivatives (42% yield). This proceeds via nucleophilic attack at the C2 position followed by cyclodehydration .

With dicyanomethylene hydrazine

Treatment with dicyanomethylene hydrazine (1.0 eq) under similar conditions produces hydrazinyl-phenyl derivatives (55% yield), demonstrating the compound's utility in constructing N-heterocycles .

Mercury(II)-Mediated Transformations

Reactions with Hg(II) acetate in methanol exhibit unique regioselectivity:

| Conditions | Reactants | Product | Yield | Key Characteristics |

|---|---|---|---|---|

| 1.0 eq Hg(OAc)₂ MeOH, 70°C, 3 hr | (Z)-2-arylidene oxazolone | Methyl N-benzoylamino-3-arylacrylates | 75-82% | Retains stereochemistry Forms crystalline solids |

This mercury-mediated cleavage occurs through coordination to the oxazolone oxygen, followed by methanolysis of the lactone ring .

Electrophilic Substitution

The 4-methoxybenzylidene moiety undergoes directed electrophilic substitution:

Bromination

- Reacts with bromine in acetic acid to form 3-bromo derivatives

- Occurs para to methoxy group (83% yield)

Nitration

- HNO₃/H₂SO₄ introduces nitro groups at the benzylidene aromatic ring

- Produces 3-nitro derivatives (68% yield)

Ring-Opening Reactions

The oxazolone ring shows sensitivity to nucleophilic attack:

Aminolysis

- Primary amines (e.g., benzylamine) open the lactone ring at C5

- Forms stable β-ketoamide derivatives (91% yield)

Hydrolysis

- Acidic conditions (HCl/EtOH) cleave the oxazolone to yield:

∙ 4-Methoxycinnamic acid (major)

∙ Hippuric acid derivatives (minor)

Transition Metal Catalysis

Recent studies demonstrate catalytic applications:

Suzuki-Miyaura Coupling

- Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids

- Functionalizes the benzylidene aryl group (74-89% yields)

Click Chemistry

- Cu(I)-catalyzed azide-alkyne cycloaddition introduces triazole moieties

- Enables bioconjugation applications

Comparative Reactivity Analysis

| Reaction Type | Key Advantage | Limitations | Industrial Relevance |

|---|---|---|---|

| Cyclocondensation | Atom-economic High regioselectivity | Requires anhydrous conditions | Pharmaceutical intermediate synthesis |

| Hg(II) cleavage | Stereoretentive High yields | Mercury toxicity | Specialty chemical production |

| Electrophilic substitution | Predictable regiochemistry | Over-substitution risks | Dye and pigment industries |

These transformations establish this compound as a versatile synthon for preparing bioactive molecules, materials science precursors, and catalytic ligands. Recent advances in transition metal-catalyzed modifications (2019-2024) have significantly expanded its synthetic utility while maintaining the core oxazolone architecture .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of MBPO and its derivatives. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that MBPO derivatives could induce apoptosis in human cancer cells, suggesting a mechanism involving the activation of caspases and the mitochondrial pathway of cell death .

Table 1: Anticancer Activity of MBPO Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MBPO | MCF-7 | 15.2 | Apoptosis via caspase activation |

| MBPO | HeLa | 12.5 | Mitochondrial pathway activation |

| MBPO | A549 | 18.3 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

MBPO has also been evaluated for its antimicrobial activities. Studies have shown that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Photostability and Isomerization

MBPO is known for its photochemical properties, particularly its ability to undergo geometric isomerization upon exposure to UV light. This property is crucial for applications in photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species that can kill cancer cells . The isomerization process can be finely tuned by altering the substituents on the oxazolone ring, allowing for the design of more effective PDT agents.

Table 2: Photochemical Properties of MBPO

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Quantum Yield | 0.45 |

| Isomerization Half-life (s) | 120 |

Polymer Chemistry

The unique structure of MBPO allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Researchers have explored the use of MBPO in creating photoresponsive polymers that can change their shape or properties upon exposure to light, making them suitable for applications in smart materials and drug delivery systems .

Table 3: Properties of MBPO-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Photoresponsive Polymer | 250 | 30 |

| Conductive Polymer | 230 | 25 |

作用機序

The mechanism of action of 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

N-(4-Methoxybenzylidene)isonicotinohydrazone: Known for its non-linear optical properties and charge transport capabilities.

N-(4-Methoxybenzylidene)-4-Butylaniline: A liquid crystalline compound with unique dielectric properties.

Uniqueness

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One stands out due to its versatile reactivity and wide range of applications. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial settings .

生物活性

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One, a compound with the CAS number 5429-22-1, belongs to the oxazoline class of heterocyclic compounds. Its unique structure, characterized by a methoxybenzylidene moiety and a phenyl group, suggests significant potential in medicinal chemistry and materials science. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 279.298 g/mol. The compound exhibits characteristics typical of azlactones, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds in the oxazoline class exhibit a wide range of biological activities. Specifically, this compound has shown:

- Antimicrobial Activity : Studies suggest that this compound possesses notable antimicrobial properties against various pathogens.

- Antitumor Effects : Preliminary findings indicate potential efficacy in inhibiting tumor growth, making it a candidate for cancer research.

- Antioxidant Properties : The presence of the methoxy group enhances its solubility and may contribute to its antioxidant capabilities.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : It has been shown to interact with various enzymes and receptors, influencing cellular pathways.

- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through specific signaling pathways.

- Inhibition of Pathogen Growth : Its ability to disrupt microbial cell membranes contributes to its antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations as low as 50 µg/mL.

-

Antitumor Research :

- In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

-

Antioxidant Activity :

- A study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

Comparative Analysis with Similar Compounds

To highlight the unique biological properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Ethoxymethylene-2-Phenyl-2-Oxazolin-5-One | Ethoxy group instead of methoxy | Used primarily as a chemical allergen |

| 4-Benzylidene-2-Phenyl-2-Oxazolin-5-One | Lacks methoxy substitution | Exhibits different biological activity profiles |

| 4-(Chlorobenzylidene)-2-Phenyl-2-Oxazolin-5-One | Chlorine substituent | Potentially different reactivity due to electronegativity |

The presence of the methoxy group in this compound enhances its solubility and biological activity compared to other derivatives lacking such modifications.

特性

IUPAC Name |

(4E)-4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAHWEWWFYOBNW-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-22-1 | |

| Record name | 4-(4-METHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。